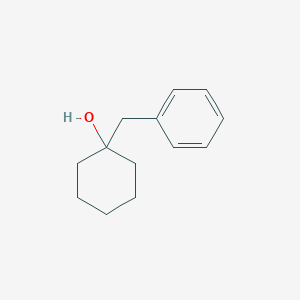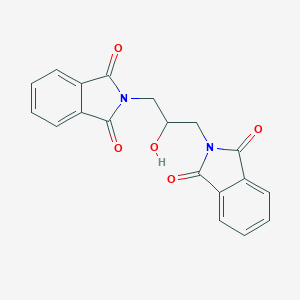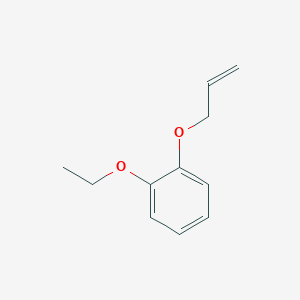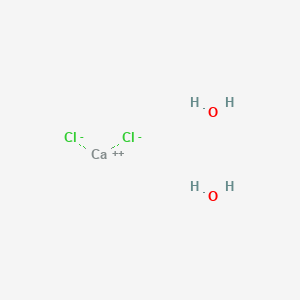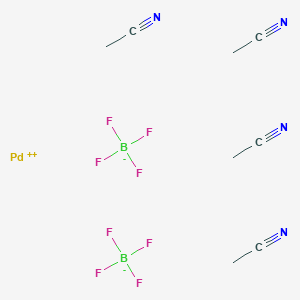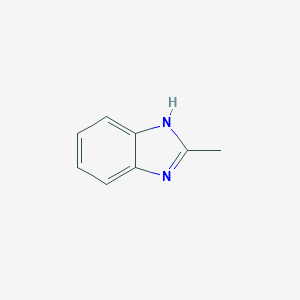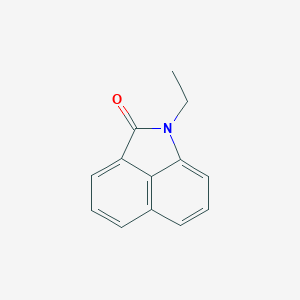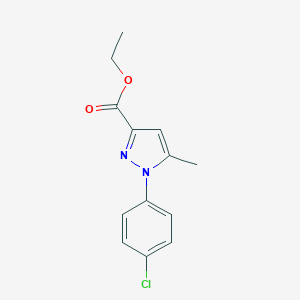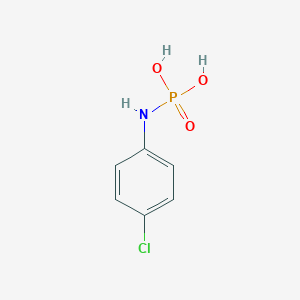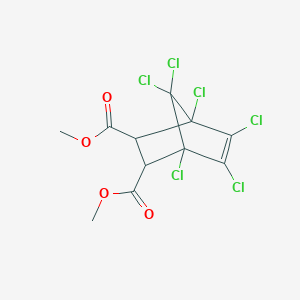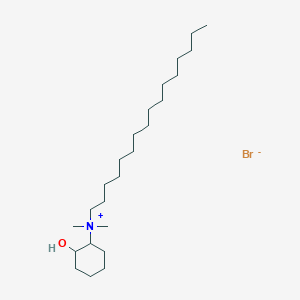
Cethexonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cethexonium bromide is a quaternary ammonium compound that is used as a disinfectant and antiseptic agent. It is a member of the class of compounds known as quaternary ammonium salts, which are widely used in the pharmaceutical, cosmetic, and food industries. Cethexonium bromide has been extensively studied for its antimicrobial properties and is known to be effective against a wide range of bacteria, fungi, and viruses.
Wirkmechanismus
Cethexonium bromide acts by disrupting the cell membrane of microorganisms, leading to their death. The compound binds to the cell membrane and disrupts its structure, causing leakage of intracellular contents and eventual cell death. This mechanism of action makes cethexonium bromide an effective antimicrobial agent.
Biochemische Und Physiologische Effekte
Cethexonium bromide has been shown to have minimal toxicity and is generally well-tolerated. The compound does not appear to have any significant effects on the biochemical or physiological processes of the body. However, further studies are needed to fully understand the long-term effects of cethexonium bromide exposure.
Vorteile Und Einschränkungen Für Laborexperimente
Cethexonium bromide is a useful tool for researchers studying the antimicrobial properties of compounds. Its well-established synthesis method and known mechanism of action make it a reliable agent for testing the efficacy of other compounds. However, the compound's specificity for disrupting cell membranes may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving cethexonium bromide. One area of interest is the development of new disinfectants and antiseptic agents based on the compound's mechanism of action. Another area of interest is the use of cethexonium bromide in the treatment of drug-resistant infections. Further studies are needed to fully understand the potential applications of cethexonium bromide in these areas.
Synthesemethoden
Cethexonium bromide can be synthesized by the reaction of hexamethylene diamine with methyl bromide. The reaction produces a quaternary ammonium salt, which is then purified and crystallized to obtain the final product. The synthesis of cethexonium bromide is a well-established process, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
Cethexonium bromide has been extensively studied for its antimicrobial properties. The compound has been shown to be effective against a wide range of bacteria, fungi, and viruses. It has been used in the development of disinfectants and antiseptic agents for use in hospitals, clinics, and other healthcare settings. Cethexonium bromide has also been studied for its potential use in the treatment of certain infections, including those caused by drug-resistant bacteria.
Eigenschaften
CAS-Nummer |
1794-74-7 |
|---|---|
Produktname |
Cethexonium bromide |
Molekularformel |
C24H50BrNO |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C24H50NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26;/h23-24,26H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MFLMYFVIROLIRS-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-] |
Piktogramme |
Acute Toxic; Irritant |
Verwandte CAS-Nummern |
6810-42-0 (Parent) |
Synonyme |
Biocidan cethexonium cethexonium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



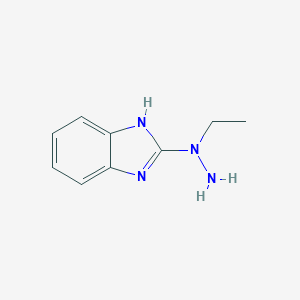
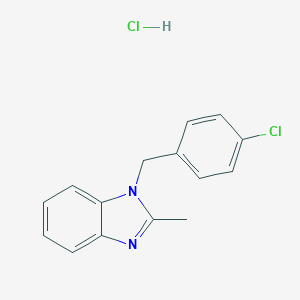
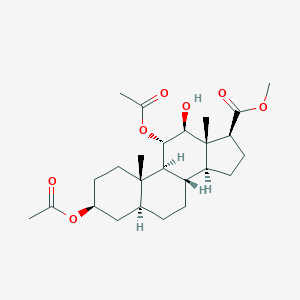
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
